molecular formula C11H4BrF3N2 B1412704 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile CAS No. 2088945-21-3

2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile

Cat. No.: B1412704
CAS No.: 2088945-21-3
M. Wt: 301.06 g/mol
InChI Key: NPUXVKMMMBQCFG-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile” is mentioned in the context of compounds useful as agents in the treatment of Chronic Lymphocytic Leukemia (CLL) .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Amino-acyclic and Aromatic Compounds : The compound has been utilized in the synthesis of 2-amino-6-aryl-5-cyano-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylic acid amides and esters through reactions with bromo(cyano)acetic acid amide and esters. This process demonstrates its role in creating novel cyclic compounds with potential for further chemical and pharmacological studies (Bardasov et al., 2015).

Chemical Properties and Reactivity

  • Investigation of Toxicity Mechanisms : Although the focus was on a related benzylidene malononitrile compound, the research into the mechanism of toxicity and the reactivity of these compounds has provided insights into their chemical behavior under various conditions. This research is foundational for understanding the environmental and health implications of benzylidene malononitriles (Jones & Israel, 1970).

Application in Sensing Technologies

  • Detection of Cyanide in Water : Derivatives of benzylidene malononitrile have been synthesized for use as optical devices for anionic detection, particularly for the highly selective detection of cyanide ions in water. This application is critical for environmental monitoring and ensuring water safety (Schramm et al., 2016).

Advances in Material Science

  • Electrochemical Synthesis : The compound has been involved in the electrochemical synthesis of novel nanoparticles, demonstrating its utility in nanotechnology and materials science for creating new materials with potential applications in electronics, catalysis, and more (Goodarzi & Mirza, 2020).

Future Directions

There is a related compound “2-[(2-{(2Z)-2-[4-Bromo-2-(trifluoromethyl)benzylidene]hydrazino}-2-oxoethyl)sulfanyl]-N-phenylacetamide” with a molecular formula of C18H15BrF3N3O2S . This might suggest that similar compounds are being explored for their potential uses.

Properties

IUPAC Name

2-[[4-bromo-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXVKMMMBQCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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